

# Introduction: A Multifunctional Stabilizer for Advanced Polymer Systems

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## Compound of Interest

Compound Name: 2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Cat. No.: B009458

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Antioxidant 1726 is a high-performance, multifunctional hindered phenolic antioxidant engineered for the stabilization of a wide array of organic polymers.[1][2] Chemically identified as 2,4-Bis(dodecylthiomethyl)-6-methylphenol, its unique molecular architecture incorporates both a primary sterically hindered phenol for radical scavenging and secondary thioether functionalities, which act as hydroperoxide decomposers.[1][2][3] This dual-action mechanism provides exceptional protection against thermo-oxidative degradation during high-temperature processing and ensures long-term thermal stability in the final product.[2][4] Its low volatility, excellent compatibility with various elastomers, and non-discoloring nature make it an indispensable additive in demanding applications such as hot-melt adhesives, block copolymers like SBS and SIS, and polyurethane systems.[3][5][6][7] This guide offers a detailed examination of its core physical and chemical properties, mechanism of action, and standard analytical protocols for its characterization.

## Chemical Identity and Molecular Structure

A precise understanding of a stabilizer's chemical identity is fundamental to its effective application. Antioxidant 1726 is known by several synonyms, and its core structural details are outlined below.

- Primary Chemical Name: 2,4-Bis(dodecylthiomethyl)-6-methylphenol
- Alternative Name: 4,6-bis(dodecylthiomethyl)-o-cresol[8][9][10]

- CAS Number: 110675-26-8[1][3][4][8]
- Molecular Formula: C<sub>33</sub>H<sub>60</sub>OS<sub>2</sub>[1][3][8][10]

The structure features a central phenol ring, which is the primary antioxidant moiety. The hydroxyl group is sterically hindered by an adjacent methyl group, a critical feature for stabilizing the resulting phenoxy radical. Two long-chain dodecylthiomethyl groups provide broad compatibility with organic polymer matrices and contribute to the secondary antioxidant function.

Caption: Chemical Structure of Antioxidant 1726.

## Core Physical and Chemical Properties

The performance of Antioxidant 1726 in polymer systems is directly governed by its physical and chemical properties. These attributes determine its handling, processing behavior, and long-term efficacy.

Property	Value	Source(s)
Molecular Weight	536.96 g/mol	[1][3][8][11]
Appearance	White to light yellow solid, powder, or lump	[1][3][6]
Melting Point	~28 - 30 °C	[1][3][4][10][11][12]
Boiling Point	620.8 ± 50.0 °C (Predicted)	[1][3][8]
Density	0.934 - 0.957 g/cm <sup>3</sup> (at 20-40 °C)	[1][6][8][11][12]
Flash Point	~232 °C	[1][6][11][12]
Vapor Pressure	Extremely Low (e.g., 1.8 x 10 <sup>-19</sup> Pa at 20°C)	[6][11][12]
Water Solubility	<0.1 g / 100g solution (<0.01%)	[6][12]
Organic Solvent Solubility	Soluble (>50 g / 100g) in acetone, toluene, cyclohexane, ethyl acetate, n-hexane	[3][6][12]

#### Key Insights into Properties:

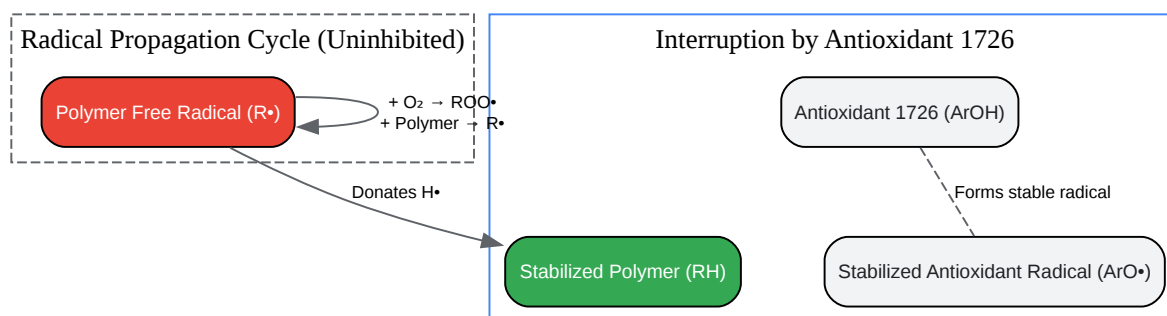
- **Low Melting Point:** The relatively low melting point (around 28-30°C) allows it to be easily liquefied and dispersed into polymer melts or solvent-based systems, ensuring homogeneous integration.[1][3][4][10]
- **High Boiling Point & Low Volatility:** The high boiling point and correspondingly low vapor pressure are critical for applications involving high-temperature processing, such as in hot-melt adhesives.[3][5][6][12] This ensures the antioxidant does not volatilize and is retained within the polymer matrix where it is needed for long-term protection.
- **Solubility Profile:** Its high solubility in common organic solvents and polymers, coupled with its insolubility in water, makes it highly resistant to extraction in aqueous environments.[1][12]

This is a key advantage for materials that may come into contact with moisture during their service life.

## Antioxidant Mechanism of Action

Antioxidant 1726 functions as a multifunctional stabilizer, primarily through a radical scavenging mechanism characteristic of hindered phenols, supplemented by the peroxide-decomposing action of its thioether groups.

1. Primary Antioxidant Action (Radical Scavenging): During oxidative degradation, highly reactive free radicals ( $R\cdot$ ,  $ROO\cdot$ ) are formed, which propagate chain reactions that cleave polymer backbones. The hindered phenolic hydroxyl ( $-OH$ ) group in Antioxidant 1726 intercepts these radicals by donating its labile hydrogen atom.<sup>[13][14]</sup> This neutralizes the radical, terminating the chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new degradation chains.<sup>[14][15]</sup>



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Caption: Radical scavenging mechanism of Antioxidant 1726.

2. Secondary Antioxidant Action (Peroxide Decomposition): The thioether ( $-S-$ ) linkages in the molecule can decompose hydroperoxides ( $ROOH$ ), which are unstable byproducts of oxidation that can break down to form more free radicals. This synergistic action removes key intermediates in the degradation cycle, enhancing the overall stabilizing effect. This dual functionality is why it is termed a "multifunctional" antioxidant.<sup>[1][2][3]</sup>

# Experimental Protocol: DPPH Radical Scavenging Assay

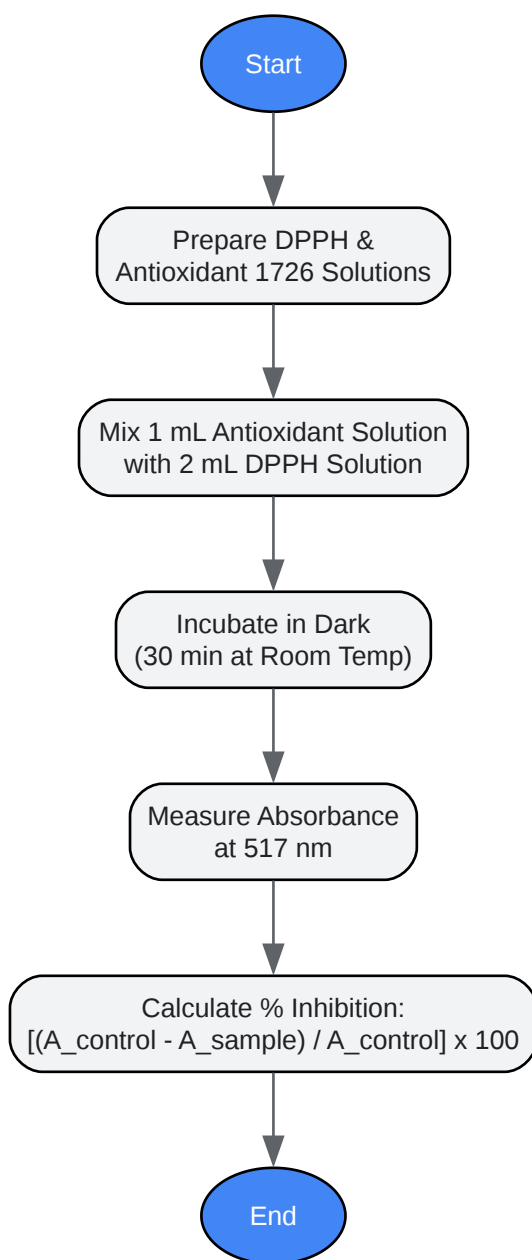
To quantify the primary antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted and reliable method.<sup>[16]</sup> It measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

**Principle:** The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it is reduced by an antioxidant, it turns colorless or pale yellow. The decrease in absorbance is proportional to the concentration of the antioxidant and its scavenging capacity.<sup>[16]</sup>

## Step-by-Step Methodology:

- Preparation of Reagents:
  - Prepare a 0.1 mM stock solution of DPPH in methanol. Store in an amber bottle and keep in the dark to prevent degradation.
  - Prepare a series of concentrations of Antioxidant 1726 (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in a suitable solvent like methanol or acetone.
  - A control solution consists of the pure solvent (methanol).
- Reaction Mixture:
  - In a series of test tubes or a 96-well plate, add 1.0 mL of each concentration of the Antioxidant 1726 solution.
  - To each tube/well, add 2.0 mL of the 0.1 mM DPPH solution.
  - For the control, mix 1.0 mL of the solvent with 2.0 mL of the DPPH solution.
- Incubation:
  - Vortex the mixtures thoroughly.

- Incubate the solutions in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.
- Spectrophotometric Measurement:
  - Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
  - Use the pure solvent as a blank to zero the instrument.
- Calculation of Scavenging Activity:
  - The percentage of DPPH radical scavenging activity is calculated using the following formula:
    - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
    - Where  $A_{\text{control}}$  is the absorbance of the control solution and  $A_{\text{sample}}$  is the absorbance of the solution containing Antioxidant 1726.



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Caption: Workflow for the DPPH Radical Scavenging Assay.

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